2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a synthetic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Attachment of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction, where a phenol reacts with an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-3-yl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
3-Chloro-N-aryl pyrrolidine-2,5-dione: Contains a pyrrolidine ring with different substituents.
2-(Pyridin-2-yl)pyrimidine derivatives: Different heterocyclic rings but similar synthetic applications.
Uniqueness
2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is unique due to its combination of a phenoxy group, thiophene ring, and pyrrolidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-Phenoxy-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one, also known by its DrugBank Accession Number DB07237, is a compound that belongs to the class of organic compounds known as benzophenones. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to its effects on various cellular processes and its therapeutic applications.
The molecular formula for this compound is C22H21NO2S, and it has an average molecular weight of approximately 363.47 g/mol. The structure includes a pyrrolidine ring, a phenoxy group, and a thiophene moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the pyrrolidine and thiophene groups suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. For instance, pyrrolidine derivatives have been shown to exhibit activity at opioid receptors, which could be relevant for pain management therapies .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzophenone derivatives. For example, compounds structurally related to this compound have demonstrated significant activity against various bacterial strains, making them candidates for further development as antibacterial agents .
Cytotoxicity
The cytotoxic profile of this compound has been evaluated in several studies. Preliminary findings suggest that while it exhibits potent biological activity, it also maintains a relatively low cytotoxicity, which is favorable for therapeutic applications .
Case Studies
- In Vitro Studies : In vitro assays have shown that this compound can inhibit the growth of certain cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition at micromolar concentrations .
- Mechanistic Insights : Further mechanistic studies revealed that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-phenoxy-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(11-19-15-4-2-1-3-5-15)17-8-6-13(10-17)14-7-9-20-12-14/h1-5,7,9,12-13H,6,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWKZXXGFAUGCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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